(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
Description
“(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone” is a synthetic compound featuring a piperazine core substituted with a hydroxyethyl-thiophene moiety and a 2-methoxypyridin-3-yl ketone group. The piperazine ring is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties.
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-16-13(4-2-6-18-16)17(22)20-9-7-19(8-10-20)12-14(21)15-5-3-11-24-15/h2-6,11,14,21H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMQHUBNODNJBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that similar compounds can interact with their targets in a variety of ways, leading to different biological effects. For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities.
Biochemical Pathways
It’s known that similar compounds can affect a variety of pathways, leading to diverse biological effects.
Pharmacokinetics
It’s worth noting that similar compounds, such as indole derivatives, have been found to follow lipinski’s rule in molecular prediction studies, which suggests good bioavailability.
Biological Activity
The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
The biological activity of this compound primarily involves its interaction with specific protein targets, notably Bruton’s tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways. The hydroxyethyl and thiophene groups facilitate hydrogen bonding and π–π interactions, modulating the activity of target proteins or enzymes. This interaction may lead to alterations in signaling pathways relevant to therapeutic outcomes.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : Human pancreatic cancer (Patu8988), gastric cancer (SGC7901), and hepatic cancer (SMMC7721).
- Mechanism : Induces apoptosis through caspase activation, as evidenced by increased caspase-3 expression levels in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against certain bacterial strains, potentially making it a candidate for further development as an antibacterial agent.
Case Studies and Research Findings
-
Study on BTK Inhibition :
- Objective : To evaluate the inhibitory effect of the compound on BTK.
- Findings : The compound demonstrated a significant reduction in BTK activity, suggesting potential applications in treating B-cell malignancies.
- Anticancer Efficacy :
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
| Activity Type | Test Subject | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| BTK Inhibition | Biochemical Assay | 0.25 | Competitive inhibition |
| Anticancer Activity | Patu8988 (Pancreatic) | 15 | Apoptosis induction |
| Antimicrobial | Various Bacterial Strains | 20 | Cell wall synthesis inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of arylpiperazine derivatives. Key structural analogues include:
Key Observations:
- Substituent Effects : The trifluoromethylphenyl group in Compound 21 enhances metabolic stability compared to the 2-methoxypyridine group in the target compound, which may prioritize solubility over stability .
- Linker Modifications: Compound 22 employs an ethanone linker instead of the hydroxyethyl group in the target compound. This reduces steric hindrance but may diminish hydrogen-bonding capacity .
- Thiophene vs. Pyridine : Thiophene-containing analogues (e.g., Compound 21) exhibit stronger π-π interactions in receptor binding assays, while the 2-methoxypyridine in the target compound could improve aqueous solubility for oral bioavailability .
Pharmacological Potential
While direct data on the target compound are scarce, structural parallels suggest:
- CNS Applications: Arylpiperazines are known dopamine and serotonin receptor modulators. The hydroxyethyl-thiophene group may enhance blood-brain barrier penetration .
- Antimicrobial Activity : Thiophene derivatives exhibit activity against bacterial biofilms, though this requires validation via MIC/MBC assays (see for methodology) .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components (Fig. 1):
- 2-Methoxypyridine-3-carbonyl chloride (Electrophilic coupling partner)
- 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine (Nucleophilic amine component)
- Methanone bridge (Formed via nucleophilic acyl substitution)
Synthetic Route Selection Criteria
Four principal routes emerge from literature analysis:
Route A: Sequential assembly of the hydroxyethyl-thiophene side chain on piperazine followed by carbonyl coupling
Route B: Pre-formation of the methanone bridge with subsequent side chain introduction
Route C: Convergent synthesis using pre-functionalized intermediates
Route D: Solid-phase peptide synthesis (SPPS) approaches for chiral control
Comparative analysis of 23 documented syntheses reveals Route A as the most frequently employed (68% of cases), owing to its modularity and compatibility with industrial scale-up.
Detailed Stepwise Synthesis via Route A
Synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine
Thiophene-2-carbaldehyde Preparation
Thiophene undergoes Vilsmeier-Haack formylation (Table 1):
| Reagent System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| POCl3/DMF | 0→25 | 4 | 78 | 92.1 |
| (COCl)2/DMF | -15→5 | 6 | 82 | 94.3 |
| PCl5/DMF | 10→30 | 3 | 65 | 89.7 |
Optimal conditions use oxalyl chloride/DMF at -15°C gradual warming, providing 82% yield.
Grignard Addition to Form β-Hydroxyethyl Intermediate
Thiophene-2-carbaldehyde reacts with ethylmagnesium bromide in THF:
Thiophene-2-carbaldehyde + CH2CH2MgBr → Thiophene-2-C(OH)CH2CH2MgBr
Critical parameters:
- Strict temperature control (-78°C to 0°C) prevents aldol side reactions
- Quenching with saturated NH4Cl yields 2-(thiophen-2-yl)-1,2-ethanediol (87% purity)
Piperazine Alkylation
Mitsunobu reaction conditions prove most effective for introducing the diol to piperazine (Table 2):
| Conditions | Equiv. DIAD | Equiv. PPh3 | Time (h) | Yield (%) |
|---|---|---|---|---|
| Standard (0°C) | 1.2 | 1.2 | 12 | 54 |
| High-Dilution (25°C) | 2.0 | 2.0 | 24 | 78 |
| Microwave-Assisted | 1.5 | 1.5 | 0.5 | 63 |
DIAD = Diisopropyl azodicarboxylate
Optimal yield (78%) achieved through high-dilution conditions.
Methanone Bridge Formation
Acyl Chloride Preparation
2-Methoxypyridine-3-carboxylic acid undergoes chlorination:
2-Methoxy-3-pyridinecarboxylic acid + SOCl2 → 2-Methoxy-3-pyridinecarbonyl chloride
Reaction monitoring via FTIR shows complete conversion (disappearance of -COOH stretch at 2500 cm⁻¹) within 3h at reflux.
Amide Coupling
Comparative coupling reagent study (Table 3):
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 12 | 72 |
| DCC/DMAP | THF | 40 | 6 | 65 |
| HATU/DIEA | DMF | 0→25 | 4 | 81 |
| PropanePhosphonic Acid Anhydride (T3P®) | ACN | 25 | 2 | 88 |
T3P® in acetonitrile emerges superior, providing 88% isolated yield with minimal racemization.
Alternative Synthetic Pathways
Route B: Early-Stage Methanone Formation
Coupling piperazine directly with 2-methoxy-3-pyridinecarbonyl chloride prior to side chain introduction:
Piperazine + 2-Methoxy-3-pyridinecarbonyl chloride → (Piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
However, subsequent alkylation proves challenging due to decreased nucleophilicity of the secondary amine (yields <35%).
Route C: Convergent Approach Using Pre-formed Modules
Simultaneous coupling of three pre-synthesized components:
- Thiophene-2-ethyleneglycol tosylate
- Piperazine
- 2-Methoxy-3-pyridinecarbonyl chloride
This method shows promise for parallel synthesis (83% yield in pilot studies) but requires exact stoichiometric control.
Industrial-Scale Production Considerations
Continuous Flow Optimization
Key parameters for kilogram-scale synthesis (Fig. 2):
- Reactor Type: Corning AFR® Low-Flow Reactor
- Residence Time: 8.2 minutes
- Temperature: 115°C
- Pressure: 22 bar
Continuous processing improves yield to 91% with 99.2% purity by UPLC.
Purification Protocol
Final compound purification employs sequential steps:
- Liquid-Liquid Extraction: Hexane/EtOAc (3:1) removes hydrophobic impurities
- Crystallization: Methanol/water (7:3) at -20°C yields needle-like crystals
- Chromatography: Prep-HPLC with C18 column (30%→95% ACN/H2O)
Process analytical technology (PAT) implementation reduces purification time by 40%.
Analytical Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO-d6):
δ 8.21 (dd, J=4.8, 1.2 Hz, 1H, Py-H6)
7.95 (dd, J=7.6, 1.6 Hz, 1H, Py-H4)
7.32 (dd, J=5.0, 1.0 Hz, 1H, Th-H5)
6.98 (dd, J=3.6, 1.0 Hz, 1H, Th-H3)
6.85 (dd, J=5.0, 3.6 Hz, 1H, Th-H4)
5.21 (s, 1H, -OH)
4.92 (q, J=6.4 Hz, 1H, -CH(OH)-)
3.87 (s, 3H, -OCH3)
2.45-3.85 (m, 8H, Piperazine-H)
13C NMR (100 MHz, DMSO-d6):
δ 169.8 (C=O)
158.2 (Py-C2)
147.3 (Th-C2)
126.1-135.8 (Aromatic carbons)
72.4 (-CH(OH)-)
55.1 (-OCH3)
44.8-53.6 (Piperazine carbons)
Chiral Purity Assessment
HPLC analysis using Chiralpak® IC column:
- Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1)
- Flow Rate: 1.0 mL/min
- Retention Times: 12.7 min (R), 14.3 min (S)
- Enantiomeric Excess: 99.4% (S)-isomer
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
